![molecular formula C26H27N7O2 B12469496 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12469496.png)
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine core substituted with amino groups and a glycinamide moiety, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where 4,6-dichloro-1,3,5-triazine is reacted with 4-methylphenylamine under controlled conditions to introduce the amino groups. This is followed by the reaction with 4-methoxyphenylglycinamide to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The triazine core can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The amino and glycinamide groups may enhance binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Similar in having methoxyphenyl groups but differs in the core structure.
4,4’-Dimethoxydiphenylamine: Shares methoxyphenyl groups but lacks the triazine core.
N,N’-Bis(2-methylphenyl)-N,N’-bis(6-tert-butyldibenzofuran-4-yl)pyrene-3,8-diamine: Similar in having amino groups but with a different core structure.
Uniqueness
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide is unique due to its triazine core combined with amino and glycinamide groups, providing distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H27N7O2 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H27N7O2/c1-17-4-8-20(9-5-17)29-25-31-24(32-26(33-25)30-21-10-6-18(2)7-11-21)27-16-23(34)28-19-12-14-22(35-3)15-13-19/h4-15H,16H2,1-3H3,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
KPZWLDSXXGXELU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


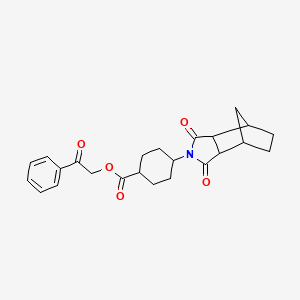
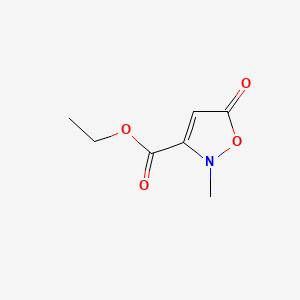
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469425.png)
![1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium](/img/structure/B12469431.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide](/img/structure/B12469433.png)
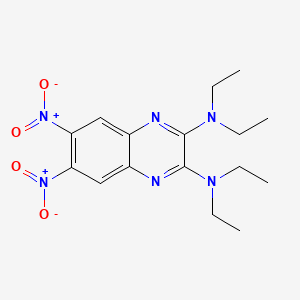
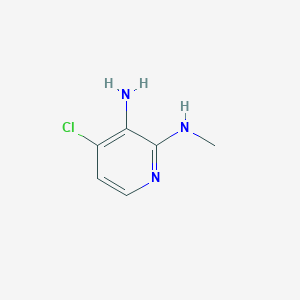
![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)
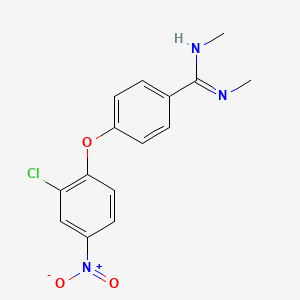
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12469475.png)
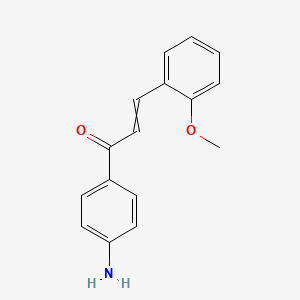
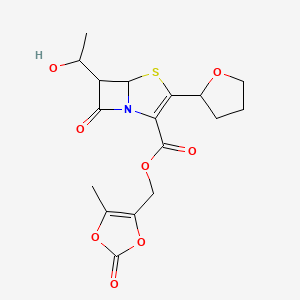
![7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine](/img/structure/B12469493.png)
